(3,5-dimethyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-12-6-4-5-7-15(12)16-8-9-21(10-11-23-16)18(22)17-13(2)19-20-14(17)3/h4-7,16H,8-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPVPEIDDUYXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=C(NN=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-dimethyl-1H-pyrazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic molecule that integrates a pyrazole ring and a thiazepane moiety. The structural features suggest potential for diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound consists of:
- Pyrazole Ring : Substituted at positions 3 and 5 with methyl groups.
- Thiazepane Ring : Substituted at position 7 with an o-tolyl group.
- Methanone Group : Connecting the pyrazole and thiazepane rings.
This unique combination may enhance its pharmacological profile compared to simpler derivatives.
Biological Activities
Preliminary studies indicate that compounds with similar structural motifs exhibit various biological activities. The potential activities of This compound include:
1. Antimicrobial Activity
Compounds containing pyrazole and thiazepane structures have shown antimicrobial properties. For instance, derivatives like 3-methylpyrazole have been reported to possess significant antimicrobial effects.
2. Anti-inflammatory Properties
Research indicates that thiazolidinone derivatives exhibit anti-inflammatory activity. The thiazepane moiety in this compound may similarly contribute to such effects.
3. Anticancer Potential
The dual functionality of pyrazole and thiazepane may provide anticancer properties. Compounds like 5-arylpyrimidinones have demonstrated anticancer activities through various mechanisms.
Understanding the mechanisms by which this compound exerts its biological effects is crucial for its potential therapeutic applications.
Target Interaction
The compound may interact with specific biological targets, influencing various biochemical pathways. For example:
- Pyrazole derivatives have been shown to stimulate certain pathways related to plant growth and cellular signaling .
Biochemical Pathways
Research suggests that the compound may interact with multiple biochemical pathways, potentially modulating inflammatory responses or cellular proliferation .
Case Studies
Several studies have explored the biological activity of compounds related to This compound :
Study 1: Antioxidant and Anti-inflammatory Properties
A study utilizing molecular docking simulations indicated that pyrazole derivatives possess excellent antioxidant and anti-inflammatory properties. This suggests that our compound may similarly exert protective effects against oxidative stress .
Study 2: Synthesis and Characterization
Research detailing the synthesis of related pyrazole compounds demonstrated their ability to form stable complexes with metal ions, enhancing their biological activity through metal coordination . This points to a potential avenue for exploring the compound's interactions in biological systems.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methylpyrazole | Pyrazole ring with one methyl group | Antimicrobial |
| 2-Thiazolidinone | Thiazolidine ring | Anti-inflammatory |
| 5-Arylpyrimidinones | Pyrimidine derivatives with aryl groups | Anticancer |
The table illustrates how structurally similar compounds exhibit distinct biological activities, emphasizing the potential for This compound to serve as a versatile pharmacological agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several classes of heterocycles, including pyrazole-, thiazepane-, and methanone-containing derivatives. Below is a comparative analysis based on synthesis, electronic effects, and crystallographic
Crystallographic and Electronic Properties
- The target compound’s thiazepane ring introduces conformational flexibility compared to rigid planar systems like thiadiazoles or BODIPYs . The o-tolyl group may sterically hinder rotational freedom, as seen in Pd complexes .
- Hydrogen-bonding interactions (e.g., N–H⋯Cl in Pd complexes ) could be replicated in the target compound, influencing crystal packing and solubility.
Q & A
Q. Table 1. Synthesis Optimization Parameters
| Parameter | ||
|---|---|---|
| Solvent | Ethanol | DMF/EtOH |
| Catalyst | Triethylamine | Piperidine |
| Reaction Time | 6 hours | 3–6 hours |
| Yield Range | 70–85% | 75–80% |
Q. Table 2. Key Spectral Benchmarks
| Functional Group | IR (cm⁻¹) | NMR (δ, ppm) |
|---|---|---|
| C=O (ketone) | 1720 | 185.0 (¹³C) |
| CH₃ (pyrazole) | - | 2.22 (¹H) |
| NH₂ | 3320, 3275 | 4.92 (¹H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
